4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
Description
This compound features a nicotinonitrile backbone substituted with a trifluoromethyl group at position 6, a mercapto (-SH) group at position 2, and a 1,5-dimethylpyrazole moiety at position 4. Its structural complexity makes it a candidate for pharmaceutical and agrochemical applications, particularly in kinase inhibition or enzyme modulation .
Properties
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4S/c1-6-9(5-17-19(6)2)7-3-10(12(13,14)15)18-11(20)8(7)4-16/h3,5H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHSEVMTGLOVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116844 | |
| Record name | 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2-dihydro-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001519-32-9 | |
| Record name | 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2-dihydro-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2-dihydro-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and its substituents can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Trifluoromethyl vs.
Chloro vs. Mercapto Substitution : The chloro-substituted analog lacks hydrogen-bonding capacity, reducing its ability to interact with polar biological targets compared to the mercapto-containing compounds .
Pyrazole Isomerism : The 1,5-dimethylpyrazole group in the target compound may adopt a distinct conformation compared to the 1,3-dimethylpyrazole isomer , affecting steric interactions in molecular recognition.
Biological Activity
4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile (CAS No. 1001519-32-9) is a compound of interest due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 298.29 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.29 g/mol |
| CAS Number | 1001519-32-9 |
Biological Activity Overview
Recent studies have indicated that compounds containing a pyrazole moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile are summarized below.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria and certain fungal strains.
- Minimum Inhibitory Concentration (MIC) values for selected strains:
- Staphylococcus aureus: MIC = 15.625–62.5 μM
- Enterococcus faecalis: MIC = 62.5–125 μM
The bactericidal mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .
Antibiofilm Activity
The compound exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE). The Minimum Biofilm Inhibitory Concentration (MBIC) values are as follows:
| Bacterial Strain | MBIC (μg/mL) |
|---|---|
| MRSA | 62.216–124.432 |
| SE | 31.108–62.216 |
These values suggest that the compound could be a promising candidate for developing treatments against biofilm-associated infections .
Anticancer Potential
Preliminary studies indicate that compounds with similar structures may inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. While specific data on this compound's anticancer activity is limited, the presence of the pyrazole ring suggests potential efficacy based on analogous compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, highlighting their therapeutic potential:
- Study on Pyrazole Derivatives : A review published in Molecules highlighted various pyrazole derivatives with broad-spectrum antimicrobial activity, suggesting that modifications to the pyrazole structure can enhance efficacy against resistant strains .
- Antibacterial Activity Assessment : A recent article reported that halogen-substituted pyrazoles exhibited significant antibacterial action, with selectivity towards Gram-positive bacteria . This aligns with findings related to our compound.
- Biofilm Disruption : Another study indicated that certain pyrazole derivatives significantly reduced biofilm formation by Candida species, suggesting a broader application in antifungal treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
